

# Spectroscopic data of Biurea (NMR, IR, Mass Spec).

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Biurea

Cat. No.: B089910

[Get Quote](#)

## Spectroscopic Data of Biurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **biurea** (Hydrazine-1,2-dicarboxamide), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics, including experimental protocols and data interpretation.

## Mass Spectrometry

Mass spectrometry of **biurea** is crucial for its identification and quantification, particularly in complex matrices. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for its analysis.

## Data Presentation

Table 1: Mass Spectrometry Data for **Biurea**

Ionization Mode	m/z Value	Identification
EI	118	Molecular Ion $[M]^{•+}$
EI	75	Fragment Ion
EI	44	Fragment Ion (Top Peak)
EI	43	Fragment Ion

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical experimental setup for the EI-MS analysis of **biurea** is as follows:

- Sample Introduction: A solid probe or a gas chromatography (GC) inlet can be used to introduce the sample into the ion source. For GC-MS, a suitable capillary column (e.g., a polar stationary phase) is used to separate the analyte before it enters the mass spectrometer.
- Ionization: The sample is bombarded with a beam of electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- Detection: An electron multiplier or a Faraday cup is used to detect the ions.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **biurea** shows characteristic absorption bands corresponding to the vibrations of its amide and hydrazine moieties.

## Data Presentation

Table 2: Infrared (IR) Spectroscopy Peak Table for **Biurea**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode Assignment
~3400 - 3200	N-H stretching (amide and hydrazine)
~1680 - 1640	C=O stretching (Amide I)
~1620 - 1580	N-H bending (Amide II)
~1400 - 1300	C-N stretching

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the instrument's resolution. The data is referenced from the Coblenz Society IR Collection (IR: 2265).[\[1\]](#)

## Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol is generally used for acquiring the FTIR spectrum of solid **biurea**:

- Sample Preparation:
  - KBr Pellet Method: A small amount of finely ground **biurea** (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed under high pressure in a die to form a transparent pellet.
  - Nujol Mull Method: A small amount of **biurea** is ground with a few drops of Nujol (a mineral oil) to form a paste (mull). The mull is then placed between two KBr or NaCl plates.
- Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm<sup>-1</sup> by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from the sample spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms in a molecule. Due to **biurea**'s limited solubility in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is a suitable choice.

## Data Presentation

Table 3: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Biurea** in DMSO-d<sub>6</sub>

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
<sup>1</sup> H	~7.5 - 8.0	Broad singlet	NH
<sup>1</sup> H	~5.8 - 6.2	Broad singlet	NH <sub>2</sub>
<sup>13</sup> C	~158 - 160	-	C=O

Note: The chemical shifts are approximate and can be influenced by concentration, temperature, and the specific NMR instrument used. The data is referenced from the Sadtler Research Laboratories Spectral Collection (NMR: 10657).[\[1\]](#)

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

A general protocol for obtaining the NMR spectra of **biurea** is as follows:

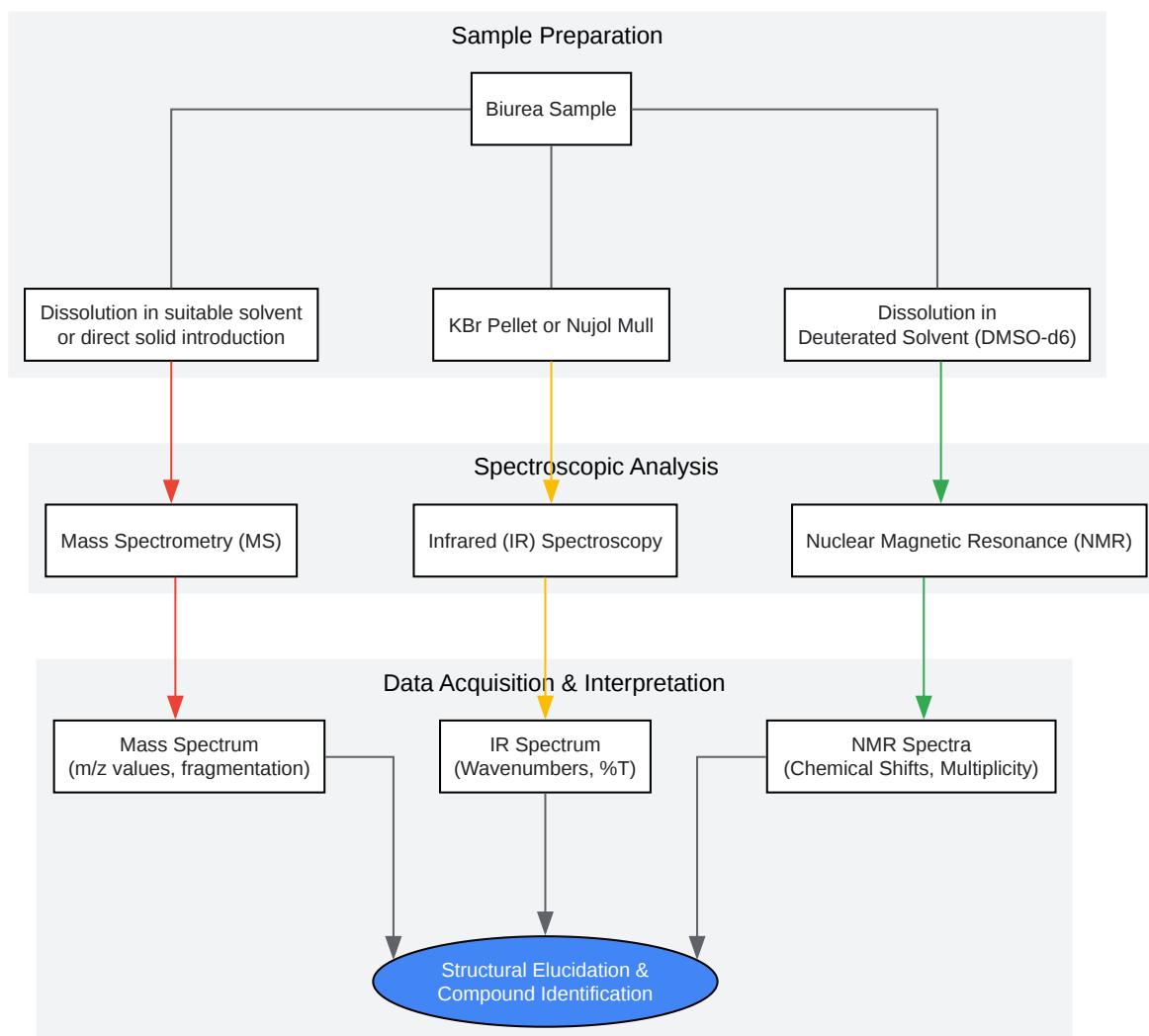
- Sample Preparation: A sufficient amount of **biurea** is dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) to achieve a concentration suitable for NMR analysis (typically 5-10 mg in 0.5-0.7 mL of solvent). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- <sup>1</sup>H NMR Data Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the spectral width, the number of scans, and the relaxation delay.

- $^{13}\text{C}$  NMR Data Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is typically performed. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans is usually required to obtain a good signal-to-noise ratio.

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **biurea**.

## General Workflow for Spectroscopic Analysis of Biurea

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,2-Hydrazinedicarboxamide | C2H6N4O2 | CID 8039 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data of Biurea (NMR, IR, Mass Spec.)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089910#spectroscopic-data-of-biurea-nmr-ir-mass-spec]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)